Cas no 569672-28-2 (2-Bromo-5-ethynylpyridine)

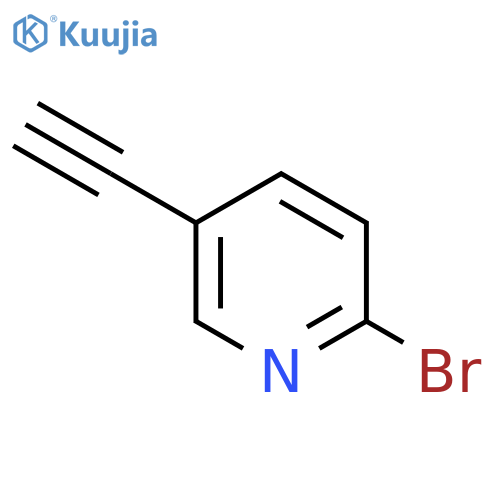

2-Bromo-5-ethynylpyridine structure

商品名:2-Bromo-5-ethynylpyridine

CAS番号:569672-28-2

MF:C7H4BrN

メガワット:182.017360687256

MDL:MFCD13189724

CID:1060527

PubChem ID:12983079

2-Bromo-5-ethynylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-ethynylpyridine

- DTXSID00514359

- AB68991

- 569672-28-2

- DB-313709

- 2-Bromo-5-ethynyl-pyridine

- EN300-1893362

- MFCD13189724

- CS-0059696

- A1-02541

- SCHEMBL5700541

- AS-38834

- AKOS017342832

-

- MDL: MFCD13189724

- インチ: InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H

- InChIKey: WRORYOXBXUUDJL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=N1)C#C

計算された属性

- せいみつぶんしりょう: 180.95271g/mol

- どういたいしつりょう: 180.95271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 密度みつど: 1.60±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 83 ºC

- ふってん: 231.0±25.0 ºC (760 Torr),

- フラッシュポイント: 93.5±23.2 ºC,

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

2-Bromo-5-ethynylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279541-5g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95% | 5g |

$884 | 2021-08-18 | |

| Chemenu | CM279541-25g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95%+ | 25g |

$2216 | 2022-06-11 | |

| TRC | B684775-2.5g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 2.5g |

$ 1200.00 | 2023-09-08 | ||

| Matrix Scientific | 207587-5g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 5g |

$3402.00 | 2023-09-07 | ||

| Chemenu | CM279541-25g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95% | 25g |

$2216 | 2021-08-18 | |

| Alichem | A029185054-10g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95% | 10g |

$2110.50 | 2023-09-01 | |

| Enamine | EN300-1893362-0.1g |

2-bromo-5-ethynylpyridine |

569672-28-2 | 95% | 0.1g |

$101.0 | 2023-09-18 | |

| eNovation Chemicals LLC | Y1049315-5g |

2-broMo-5-ethynylpyridine |

569672-28-2 | 95% | 5g |

$560 | 2024-06-06 | |

| Alichem | A029185054-5g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95% | 5g |

$1622.16 | 2023-09-01 | |

| Alichem | A029185054-25g |

2-Bromo-5-ethynylpyridine |

569672-28-2 | 95% | 25g |

$3450.50 | 2023-09-01 |

2-Bromo-5-ethynylpyridine 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

569672-28-2 (2-Bromo-5-ethynylpyridine) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:569672-28-2)2-Bromo-5-ethynylpyridine

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):170.0/509.0/916.0